molecular formula C38H49N3O6S B13849742 N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide

N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide

Cat. No.: B13849742
M. Wt: 675.9 g/mol
InChI Key: UMMJNPCKHDHJAY-KVAIJSGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide is a complex organic compound with a molecular formula of C42H42N2O5. This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis may involve the use of p-anisaldehyde, acetone, and ammonium acetate trihydrate in a Mannich reaction to form a key intermediate . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic rings.

Mechanism of Action

The mechanism of action of N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C38H49N3O6S

Molecular Weight

675.9 g/mol

IUPAC Name

N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide

InChI

InChI=1S/C38H49N3O6S/c1-45-31-19-15-29(16-20-31)38(28-11-4-3-5-12-28,30-17-21-32(46-2)22-18-30)47-25-27(24-42)10-8-9-23-39-35(43)14-7-6-13-34-36-33(26-48-34)40-37(44)41-36/h3-5,11-12,15-22,27,33-34,36,42H,6-10,13-14,23-26H2,1-2H3,(H,39,43)(H2,40,41,44)/t27?,33?,34-,36?/m0/s1

InChI Key

UMMJNPCKHDHJAY-KVAIJSGASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)CO

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.